molecular formula C19H19NO6S B1671868 Indeglitazar CAS No. 835619-41-5

Indeglitazar

货号 B1671868
CAS 编号: 835619-41-5
分子量: 389.4 g/mol
InChI 键: YMPALHOKRBVHOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indeglitazar, also known as PPM-204 and PLX-204, is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist for all three PPAR subtypes alpha (α), delta (δ) and gamma . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The molecular structure of Indeglitazar is characterized by a co-crystallographic characterization with each of the 3 PPARs. This reveals the structural basis for its PPAR pan-activity and its partial agonistic response toward PPARγ . The chemical formula of Indeglitazar is C19H19NO6S .

科学研究应用

Indeglitazar的科学研究应用

基于支架的Indeglitazar发现Indeglitazar被确定为一种有效的抗糖尿病药物,是使用基于支架的发现方法开发的。它选择性地调节过氧化物酶体增殖物激活受体(PPARs)- PPARα、PPARγ和PPARδ的活性。它对PPARγ的部分激动作用使其与全PPARγ激动剂有所区别,旨在减少相关的副作用。Indeglitazar在肥胖和糖尿病动物模型中对葡萄糖、甘油三酯、胆固醇、体重等代谢参数产生显著影响。它已经进展到II期临床评估,用于2型糖尿病(T2DM)(Artis et al., 2009)

Oxeglitazar的生物利用度增强一项旨在增强Oxeglitazar生物利用度的研究使用了超临界反溶剂(SAS)工艺。该研究侧重于通过与各种增溶剂配方化来改善Oxeglitazar的溶解动力学。研究结果表明,SAS配方与未经处理的药物相比具有显著更高的溶解速率,展示了一种改善Oxeglitazar等活性物质生物利用度的方法 (Majerik et al., 2007)

引导发现定制核受体激活

Indeglitazar的开发也被突出为针对核受体的药物设计案例研究。该药物激活了所有三种PPAR受体,并在糖尿病啮齿动物模型中显示出对葡萄糖和脂质水平以及体重减轻等参数的有益影响。与rosiglitazone等全PPARγ激动剂相比,Indeglitazar对脂联素反应的刺激作用较弱,可能与减少体重增加有关,这是观察到的格列酮类药物的副作用。这项研究强调了Indeglitazar在减少糖尿病患者多种危险因素方面的潜力,减少了多药治疗及其相关风险的需求。对Indeglitazar的研究为设计可以调节受体激活水平的药物提供了见解,为代谢紊乱的潜在治疗方案提供了可能 (Kirkpatrick, 2009)

安全和危害

When handling Indeglitazar, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Indeglitazar has shown strong beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters in animal models of obesity and diabetes. It has now progressed to Phase II clinical evaluations for Type 2 diabetes mellitus (T2DM) . Future clinical trials of Indeglitazar will further establish its place in the management of diabetes, dyslipidemia, and associated cardiovascular risk .

属性

IUPAC Name

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPALHOKRBVHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003567
Record name 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeglitazar

CAS RN

835619-41-5
Record name Indeglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835619415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indeglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMC809G4ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the methyl ester 5 (830 mg, 2.06 mmol) in tetrahydrofuran (15 mL) was added an aqueous solution of potassium hydroxide (5 mL of 1M) and stirred at room temperature for 5 h. The acid 1 was isolated by neutralizing the reaction mixture by aqueous hydrochloric acid, extracting the product with ethyl acetate, drying over anhydrous magnesium sulfate, evaporating under reduced pressure, and purifying using flash chromatography with 5% methanol in dichloromethane to afford a white solid (697.5 mg, 91%; M−1=373.1).
Name
methyl ester
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-[1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indol-3-yl]-acrylic acid 118 (1.0 g, 2.6 mmol) dissolved in THF (14 mL), Pd/C (67 mg) was added in one portion. The solution was attached to the Parr hydrogenator. The reaction was allowed to proceed overnight at 20-22 psi. The solution was filtered over celite, and the palladium-celite pad was washed with ethyl acetate (40 mL), and methanol (20 mL). The combined washes/solution was evaporated under reduced pressure to afford straw colored oil that solidified after cooling under high vacuum. The crude was triturated with diethyl ether to leave behind off white solid as product 1. (0.620 g, 62%) 1H NMR (DMSO) δ 7.86 (d, J=9.2 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 6.92 (dd, J=2.4 Hz, 9.2 Hz, 1H), 6.88 (s, 1H), 6.83 (d, J=9.2 Hz, 2H), 3.76 (s, 3H), 2.96 (t, J=7.6 Hz, 14.8 Hz, 2H), 2.74 (t, J=7.6 Hz, 14.8 Hz, 2H) (M−1=388.6).
Name
3-[1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indol-3-yl]-acrylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
COC(=O)CCc1cn(S(=O)(=O)c2ccc(OC)cc2)c2ccc(OC)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indeglitazar
Reactant of Route 2
Indeglitazar
Reactant of Route 3
Indeglitazar
Reactant of Route 4
Indeglitazar
Reactant of Route 5
Indeglitazar
Reactant of Route 6
Indeglitazar

Citations

For This Compound
209
Citations
DR Artis, JJ Lin, C Zhang, W Wang… - Proceedings of the …, 2009 - National Acad Sciences
… To further assess the role that each PPAR isoform plays in the pharmacological activity of indeglitazar, we performed metabolomic analyses of mice treated with indeglitazar (Table S1). …
Number of citations: 162 www.pnas.org
L Chen, Y Chen, B Wang, Z Yang, Z Cai… - Bioorganic & Medicinal …, 2023 - Elsevier
… Mechanistic studies further revealed that I-1 exerts stronger effects than Indeglitazar on the … exerted better therapeutic effect than that of Indeglitazar. With the above attractive efficacy, …
Number of citations: 2 www.sciencedirect.com
HS Cheng, WR Tan, ZS Low, C Marvalim… - International journal of …, 2019 - mdpi.com
… The developmental status of indeglitazar is possibly halted, considering that the original developing company (Plexxikon) has been acquired by another pharmaceutical company (…
Number of citations: 168 www.mdpi.com
ND Oakes, P Thalén, T Hultstrand… - American Journal …, 2005 - journals.physiology.org
Insulin resistance, impaired glucose tolerance, high circulating levels of free fatty acids (FFA), and postprandial hyperlipidemia are associated with the metabolic syndrome, which has …
Number of citations: 46 journals.physiology.org
J Zhao, Y Sun, C Yuan, T Li, Y Liang, H Zou, J Zhang… - Food & Function, 2023 - pubs.rsc.org
As a natural pigment in food, quercetin possesses multiple biological activities and plays a crucial role in regulating metabolic syndrome. Herein, we aim to explore the potential …
Number of citations: 2 pubs.rsc.org
P Kirkpatrick - Nature Reviews Drug Discovery, 2009 - nature.com
… In rodent models of diabetes, indeglitazar had strong … full PPARγ agonist rosiglitazone, indeglitazar was less potent in … On the basis of this promising therapeutic profile, indeglitazar has …
Number of citations: 3 www.nature.com
HR Lin - Medicinal Chemistry Research, 2015 - Springer
… structure–activity relationship of indeglitazar derivatives also indicated that the addition of hydrophobic substituent on the indole-N1 of indeglitazar derivatives enhanced their PPARγ …
Number of citations: 2 link.springer.com
M Nessaib, A Djahoudi, A Seridi, H Akkari, NE Aouf… - …, 2011 - researchgate.net
… Indeglitazar has now progressed to Phase II clinical evaluations. 4-azidomethyl-7-methylcoumarin-6-sulfonamide 5 is a novel sulfonamide containing 4-azidomethylcoumarin with a …
Number of citations: 1 www.researchgate.net
SV Reddy, GM Rao, BV Kumar, KN Reddy… - …, 2014 - pubs.rsc.org
… Indeglitazar (A, Fig 1), a sulfonamide based PPAR pan-active anti-diabetic agent, has been … -active anti-diabetic agent indeglitazar A and another anti-diabetic drug glibenclamide C. …
Number of citations: 13 pubs.rsc.org
RK Petersen, KB Christensen… - Journal of computer …, 2011 - Springer
… on a recently discovered partial PPARγ agonist, Indeglitazar [40], which overlapped with the … with the propionic acid side chain of Indeglitazar, whereas the hydrophobic features of the …
Number of citations: 64 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。